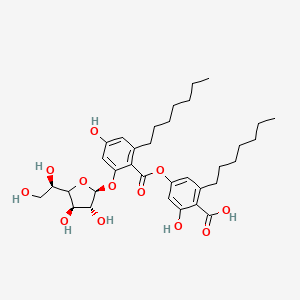![molecular formula C18H25N3O2 B1673933 5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one CAS No. 139547-89-0](/img/structure/B1673933.png)
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-702007 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods for L-702007 are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
L-702007 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-702007 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving HIV-1 reverse transcriptase inhibitors.
Biology: It is used in biochemical assays to study the inhibition of HIV-1 reverse transcriptase.
Medicine: It has potential therapeutic applications in the treatment of HIV/AIDS.
Mechanism of Action
L-702007 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus. By binding to the enzyme, L-702007 prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals .
Comparison with Similar Compounds
L-702007 is unique in its potent inhibition of HIV-1 reverse transcriptase. Similar compounds include:
Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor.
Compared to these compounds, L-702007 has shown higher potency and specificity in inhibiting HIV-1 reverse transcriptase .
Properties
CAS No. |
139547-89-0 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-6-13-8-15(18(23-5)21-12(13)4)10-19-16-9-14(7-2)11(3)20-17(16)22/h8-9,19H,6-7,10H2,1-5H3,(H,20,22) |
InChI Key |
IUKVADMYSQZSIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |
Canonical SMILES |
CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |
Appearance |
Solid powder |
Key on ui other cas no. |
139547-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(N-((5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one 5-EMMPO L 702007 L-702007 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673859.png)
![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)




